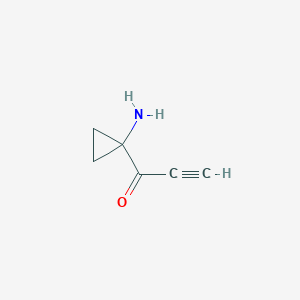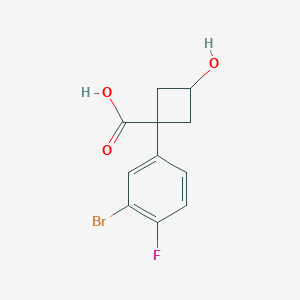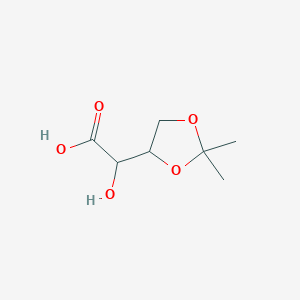
N-methylcyclobutanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methylcyclobutanesulfonamide is an organic compound with the molecular formula C₅H₁₁NO₂S It is a sulfonamide derivative, characterized by the presence of a sulfonyl functional group attached to a cyclobutane ring and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
N-methylcyclobutanesulfonamide can be synthesized through several methods. One common approach involves the reaction of cyclobutanesulfonyl chloride with methylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
Cyclobutanesulfonyl chloride+Methylamine→this compound+HCl
Another method involves the use of sodium sulfinates and amines in the presence of ammonium iodide (NH₄I) as a mediator. This method is environmentally friendly and tolerates a wide range of functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
化学反应分析
Types of Reactions
N-methylcyclobutanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used. For example, reaction with an amine can yield a new sulfonamide derivative.
Oxidation: Sulfonic acids are the major products.
Reduction: Sulfides are typically formed.
科学研究应用
N-methylcyclobutanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex sulfonamide derivatives.
Biology: The compound’s sulfonamide group is of interest due to its potential biological activity, including antibacterial and antifungal properties.
Medicine: Sulfonamides are known for their use in pharmaceuticals, and this compound may serve as a precursor for drug development.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of N-methylcyclobutanesulfonamide involves its interaction with biological molecules. Sulfonamides typically act by inhibiting enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis in bacteria, leading to their antibacterial effects .
相似化合物的比较
Similar Compounds
Cyclobutanesulfonamide: Lacks the methyl group, which may affect its reactivity and biological activity.
N-methylbenzenesulfonamide: Contains a benzene ring instead of a cyclobutane ring, leading to different chemical properties and applications.
N-methylmethanesulfonamide: Has a simpler structure with a methane group instead of a cyclobutane ring.
Uniqueness
N-methylcyclobutanesulfonamide is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties
属性
分子式 |
C5H11NO2S |
|---|---|
分子量 |
149.21 g/mol |
IUPAC 名称 |
N-methylcyclobutanesulfonamide |
InChI |
InChI=1S/C5H11NO2S/c1-6-9(7,8)5-3-2-4-5/h5-6H,2-4H2,1H3 |
InChI 键 |
DXGZAYWXZIQVCR-UHFFFAOYSA-N |
规范 SMILES |
CNS(=O)(=O)C1CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



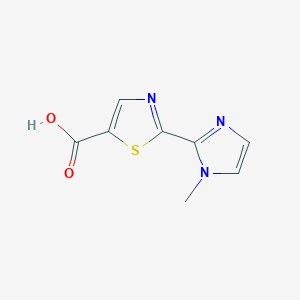
![2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13182882.png)
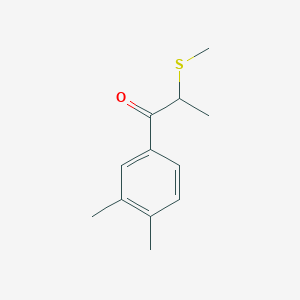

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13182901.png)
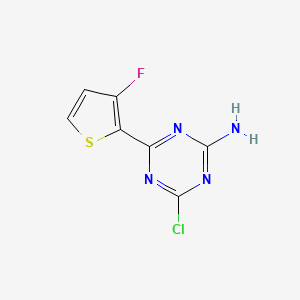
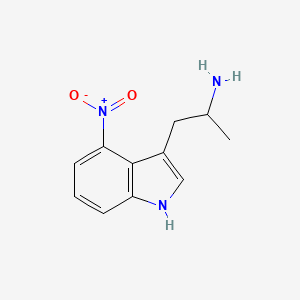
![[1-(Chloromethyl)cyclopropyl]cyclohexane](/img/structure/B13182920.png)

![Methyl 2,4,4-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182927.png)
